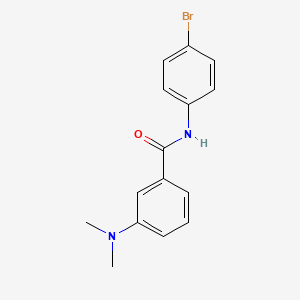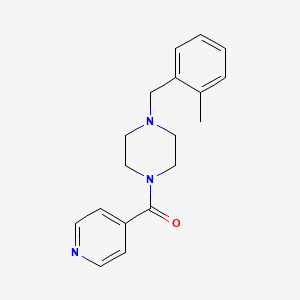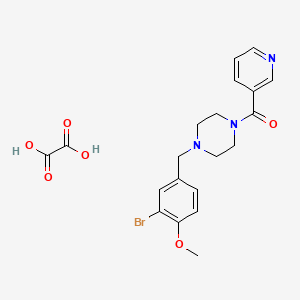![molecular formula C14H21N7O2 B5612350 6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5612350.png)
6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related pyridazinone compounds often involves multi-step chemical reactions, starting from specific precursors to achieve the desired molecular architecture. Studies on similar compounds, such as 9-Benzyl-6-aminopurines from 5-Amino-1-benzyl-4-cyanoimidazoles, highlight the complexity of synthesizing nitrogen-rich heterocyclic compounds, which involves cyclization processes and the careful selection of reagents to introduce the appropriate functional groups (Yahyazadeh et al., 2004).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple nitrogen atoms, making them part of the pyridazinone and triazine families. These structural motifs are known for their versatile pharmacophore properties, contributing to diverse biological activities. The structure-activity relationship (SAR) studies of pyridazinone compounds, including those containing triazine scaffolds, have been extensively reviewed, underscoring the importance of the molecular framework in determining their chemical and biological properties (Verma et al., 2019).
Chemical Reactions and Properties
Compounds with pyridazinone and triazine moieties exhibit a wide range of chemical reactions due to their reactive sites, such as amino groups and the potential for nucleophilic substitution reactions. Their chemical properties are influenced by the presence of electron-donating and electron-withdrawing groups, which can affect their reactivity towards various reagents. The synthesis and reaction pathways of pyridazinone derivatives, for instance, demonstrate the compounds' ability to undergo transformations leading to new chemical entities with potential biological activities (Jakhmola et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their practical applications. These properties are determined by the compound's molecular structure, particularly the distribution of polar and nonpolar regions, which influences its interaction with solvents and its phase behavior at different temperatures. While specific data on "6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone" are not readily available, related research on pyridazinone derivatives provides insights into how structural features impact physical characteristics (Lucas et al., 2021).
Chemical Properties Analysis
The chemical properties of this compound, like reactivity, stability under various conditions, and the ability to participate in chemical reactions, are integral for understanding its potential applications. The presence of dimethylamino and triazinyl groups suggests a potential for engaging in a variety of chemical interactions, including hydrogen bonding and nucleophilic substitutions, which could affect its behavior in biological systems or synthetic applications. Research on similar heterocyclic compounds reveals that such functionalities can significantly influence their chemical behavior and interaction with biological targets (Govindaraju et al., 2012).
属性
IUPAC Name |
6-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]-2-propylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7O2/c1-6-9-21-11(22)8-7-10(18-21)23-14-16-12(19(2)3)15-13(17-14)20(4)5/h7-8H,6,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPGTSNKFTYINC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC(=N1)OC2=NC(=NC(=N2)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24790613 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diethyl-N'-[((2S,4S)-4-fluoro-1-{5-[(methylthio)methyl]-2-furoyl}pyrrolidin-2-yl)methyl]urea](/img/structure/B5612270.png)
![1-(2-{4-[(dimethylamino)methyl]-4-hydroxyazepan-1-yl}-4-methylpyrimidin-5-yl)ethanone](/img/structure/B5612275.png)



![4-[4-(methoxyacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5612297.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5612305.png)
![6-(4-methylphenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5612309.png)
![5-(1-adamantylacetyl)-N-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5612316.png)
![2-(3-oxo-1,3-dihydro-2H-indazol-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5612322.png)



![1-[(2-methylphenoxy)acetyl]piperidine](/img/structure/B5612361.png)